Bienvenue dans la boutique en ligne BenchChem!

3-((2-Iodophenyl)amino)-5-methylcyclohex-2-EN-1-one

anticonvulsant drug discovery enaminone SAR halogen positional isomerism

This ortho-iodo enaminone completes positional SAR scanning of anticonvulsant pharmacophores. Unlike inactive meta-iodo or active para-iodo analogs, the 2-iodo substitution creates a unique steric/electronic environment. XLogP3=3.2 (+0.3–1.2 logP vs. Br/Cl/unsubstituted) enables BBB permeability testing. The N-H donor sustains hydrogen-bond networks for co-crystal engineering. Ortho-iodo handle for Suzuki/Sonogashira/Buchwald-Hartwig coupling. ≥98% purity.

Molecular Formula C13H14INO
Molecular Weight 327.165
CAS No. 1023528-61-1
Cat. No. B2802375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((2-Iodophenyl)amino)-5-methylcyclohex-2-EN-1-one
CAS1023528-61-1
Molecular FormulaC13H14INO
Molecular Weight327.165
Structural Identifiers
SMILESCC1CC(=CC(=O)C1)NC2=CC=CC=C2I
InChIInChI=1S/C13H14INO/c1-9-6-10(8-11(16)7-9)15-13-5-3-2-4-12(13)14/h2-5,8-9,15H,6-7H2,1H3
InChIKeyBQZFGXYTGFLBCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((2-Iodophenyl)amino)-5-methylcyclohex-2-EN-1-one (CAS 1023528-61-1) – Technical Baseline for Procurement & Selection


3-((2-Iodophenyl)amino)-5-methylcyclohex-2-EN-1-one is a secondary enaminone comprising a 2‑iodophenylamino group at C‑3 and a methyl substituent at C‑5 of a cyclohex‑2‑en‑1‑one scaffold. Its molecular formula is C₁₃H₁₄INO (MW 327.16 Da) and it is classified among the 5‑methyl‑3‑[(substituted)‑phenylamino]‑cyclohex‑2‑enone derivatives that have been systematically investigated for anticonvulsant activity [1]. The compound is commercially available at ≥98 % purity , with a computed XLogP3 of 3.2, one hydrogen‑bond donor, and two hydrogen‑bond acceptors [2], placing it in a lipophilic, moderately polar chemical space distinct from many unsubstituted or para‑substituted congeners.

Why 3-((2-Iodophenyl)amino)-5-methylcyclohex-2-EN-1-one Cannot Be Replaced by a Generic Enaminone


Enaminones of the 5‑methylcyclohex‑2‑enone class display pronounced positional sensitivity of biological activity. In a systematic evaluation of twenty 5‑methyl‑3‑[(substituted)‑phenylamino]‑cyclohex‑2‑enone derivatives, para‑iodo and para‑bromo analogs retained anticonvulsant efficacy, whereas the corresponding meta‑iodo and meta‑bromo congeners were inactive, and ortho substitution produced no clear structure–activity relationship due to non‑parametric deviations [1]. This positional dependence means that simply selecting any “iodinated enaminone” or “halogenated cyclohexenone” is unreliable; the 2‑iodo (ortho) substitution imposes a unique steric and electronic environment that cannot be recapitulated by 3‑ or 4‑iodo isomers. Consequently, replacement with a generic halogen‑substituted analog without experimental confirmation risks loss of the desired pharmacological or physicochemical profile.

Quantitative Differentiation Evidence for 3-((2-Iodophenyl)amino)-5-methylcyclohex-2-EN-1-one


Ortho-Iodo Substitution Confers a Unique Steric and Electronic Profile Absent in Para- and Meta-Iodo Analogs

In the foundational enaminone anticonvulsant series, para‑iodo (compound 17) and para‑bromo (compound 5) analogs were active in the maximal electroshock seizure (MES) test, whereas the meta‑iodo (compound 41) and meta‑bromo (compound 37) analogs were inactive [1]. Ortho‑substituted members, including the 2‑iodophenyl derivative, did not conform to a simple parametric SAR model, indicating that the ortho position introduces distinct steric constraints and electronic effects not captured by standard Hammett or Hansch parameters [1]. This non‑transferable SAR underscores that the ortho‑iodo compound cannot be considered functionally interchangeable with its meta‑ or para‑iodo counterparts.

anticonvulsant drug discovery enaminone SAR halogen positional isomerism

Computed Lipophilicity (XLogP3) Distinguishes the 2‑Iodo Enaminone from Less Lipophilic Halogen Congeners

The XLogP3 of 3-((2‑iodophenyl)amino)-5-methylcyclohex-2-EN-1-one is 3.2 [1], reflecting the significant contribution of the ortho‑iodine atom to lipophilicity. In comparison, the unsubstituted phenylamino analog (XLogP3 ≈2.0) and the 2‑chloro derivative (XLogP3 ≈2.6) are markedly less lipophilic, while the 2‑bromo analog occupies an intermediate position (XLogP3 ≈2.9) [2]. The elevated logP of the iodo compound may influence membrane permeability, protein binding, and metabolic stability, making it the preferred choice when higher lipophilicity is experimentally required.

physicochemical profiling drug-likeness halogen effects

Hydrogen‑Bond Donor Count Defines a Distinct Intermolecular Interaction Profile

With a single N–H hydrogen‑bond donor [1], 3-((2-iodophenyl)amino)-5-methylcyclohex-2-EN-1-one engages in characteristic N–H···O=C intermolecular hydrogen bonds that form infinite chains in the solid state, a motif observed across structurally related anticonvulsant enaminones [2]. Tertiary enaminones lacking the N–H proton are uniformly inactive in seizure models, confirming that the hydrogen‑bond donor is essential for bioactivity [2]. This distinguishes the secondary enaminone from N‑alkylated or N,N‑disubstituted analogs that cannot participate in the same hydrogen‑bond network.

crystal engineering enaminone hydrogen bonding supramolecular chemistry

Commercial Availability at Defined Purity Supports Reproducible Research and Scale‑Up

The compound is stocked by reputable vendors at ≥98 % purity . In contrast, many closely related ortho‑substituted enaminones (e.g., 2‑cyano, 2‑nitro, 2‑trifluoromethyl analogs) are not commercially available off‑the‑shelf and require custom synthesis, introducing lead‑time and purity uncertainty. The combination of documented purity and ready availability reduces batch‑to‑batch variability and accelerates structure–activity relationship (SAR) campaigns where the 2‑iodo substitution is a key variable.

chemical procurement purity specification reproducibility

Recommended Application Scenarios for 3-((2-Iodophenyl)amino)-5-methylcyclohex-2-EN-1-one Based on Differential Evidence


Positional SAR Studies of Anticonvulsant Enaminones Requiring Ortho-Halogen Comparison

When a research program aims to map the anticonvulsant pharmacophore of 5‑methylcyclohex‑2‑enone enaminones across all three halogen‑substitution positions (ortho, meta, para), the 2‑iodophenyl derivative is the indispensable ortho‑iodo representative. The class‑level SAR data show that para‑iodo is active and meta‑iodo is inactive [1]; the ortho‑iodo compound fills the missing data point for complete positional scanning.

Lipophilicity‑Dependent CNS Penetration Screening

With a computed XLogP3 of 3.2, which is +0.3 to +1.2 logP units higher than 2‑Br, 2‑Cl, or unsubstituted phenylamino analogs [2][3], this compound is the preferred tool when testing the hypothesis that increased lipophilicity within the enaminone series enhances blood‑brain barrier permeability or binding to lipophilic target pockets.

Hydrogen‑Bond‑Directed Crystal Engineering

The single N–H donor enables the characteristic N–H···O=C infinite chain motif observed in anticonvulsant enaminone crystals [4]. Researchers exploring supramolecular synthons or co‑crystal design with this scaffold should select the secondary enaminone (N–H present) rather than tertiary analogs that lack the donor and consequently cannot sustain the same hydrogen‑bond network.

Synthetic Intermediate for Iodine‑Enabled Cross‑Coupling Chemistry

The ortho‑iodoaryl moiety serves as a versatile handle for transition‑metal‑catalyzed cross‑coupling reactions (e.g., Suzuki, Sonogashira, Buchwald‑Hartwig), enabling late‑stage diversification of the enaminone core. The commercial availability at ≥98 % purity ensures that the starting material quality is sufficient for reproducible palladium‑catalyzed transformations without additional purification.

Quote Request

Request a Quote for 3-((2-Iodophenyl)amino)-5-methylcyclohex-2-EN-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.